molecular formula C10H7BrN2O2 B7606363 5-bromo-N-pyridin-4-ylfuran-2-carboxamide

5-bromo-N-pyridin-4-ylfuran-2-carboxamide

Cat. No.: B7606363
M. Wt: 267.08 g/mol
InChI Key: RBZAKCQLMUYZFX-UHFFFAOYSA-N
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Description

5-bromo-N-pyridin-4-ylfuran-2-carboxamide is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a pyridin-4-yl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-pyridin-4-ylfuran-2-carboxamide typically involves the bromination of furan followed by the introduction of the pyridin-4-yl group. One common method involves the following steps:

    Bromination of Furan: Furan is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

    Formation of Carboxamide: The 5-bromofuran is then reacted with pyridin-4-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-pyridin-4-ylfuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furan ring can be oxidized to form furan-2,5-dione or reduced to form tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted furan-2-carboxamides.

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

5-bromo-N-pyridin-4-ylfuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe to study the interaction of furan derivatives with biological macromolecules.

    Industrial Applications: The compound is used in the development of new catalysts and reagents for organic synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-N-pyridin-4-ylfuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial studies, it is believed to inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The exact molecular pathways and targets are still under investigation, but it is known to disrupt bacterial cell wall synthesis and DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide: Similar structure but with a methyl group instead of a direct pyridin-4-yl attachment.

    5-chloro-N-pyridin-4-ylfuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    5-bromo-N-pyridin-3-ylfuran-2-carboxamide: Similar structure but with the pyridinyl group attached at the 3-position.

Uniqueness

5-bromo-N-pyridin-4-ylfuran-2-carboxamide is unique due to the specific positioning of the bromine and pyridin-4-yl groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-N-pyridin-4-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-9-2-1-8(15-9)10(14)13-7-3-5-12-6-4-7/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZAKCQLMUYZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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